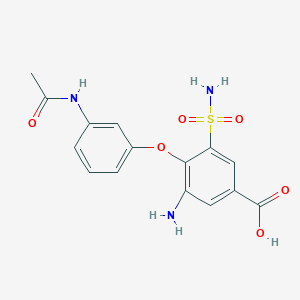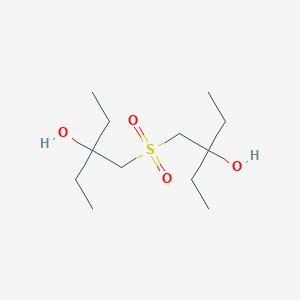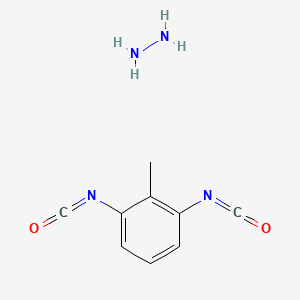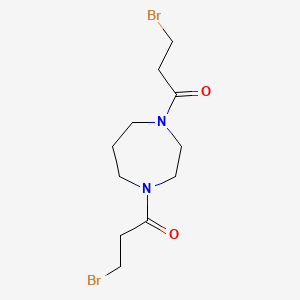
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid typically involves multiple steps. One common method starts with the reaction of N-(3-hydroxyphenyl)acetamide with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) at 80°C . This reaction forms an intermediate, which is then further reacted with other reagents to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-(3-Acetamidophenoxy)phthalic Acid
- Other phenoxy acetamide derivatives
Uniqueness
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
53136-74-6 |
|---|---|
Molekularformel |
C15H15N3O6S |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
4-(3-acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C15H15N3O6S/c1-8(19)18-10-3-2-4-11(7-10)24-14-12(16)5-9(15(20)21)6-13(14)25(17,22)23/h2-7H,16H2,1H3,(H,18,19)(H,20,21)(H2,17,22,23) |
InChI-Schlüssel |
QIMSCWIWHIKNKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)







